Structural Differentiation: Benzofuran-2-carbonyl vs. Substituted Benzoyl Isosteres in the 877811-xx-x Patent Series
1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one (CAS 877811-87-5) is structurally differentiated from its closest patent-series analogs by the replacement of a simple aryl carbonyl with a benzofuran-2-carbonyl group. The directly comparable analogs within the same 877811-xx-x CAS series include 1-(3-fluorobenzoyl)- (877811-80-8), 1-(2-bromobenzoyl)- (877811-85-3), 1-(3-methoxybenzoyl)- (877811-72-8), and 1-(4-isopropoxybenzoyl)-benzo[c]isothiazol-3(1H)-one . The benzofuran-2-carbonyl substituent introduces a fused heteroaromatic ring system (C₈H₅O₂ carbonyl) versus the monocyclic aryl carbonyls of its analogs, resulting in a higher molecular weight (295.3 vs. 273.3–334.2), increased heteroatom content, and altered hydrogen-bond acceptor capacity due to the furan oxygen . In the HITZ class, heteroaryl substituents on the isothiazolone nitrogen are critical determinants of antibacterial potency, with specific heterocycles conferring sub-microgram-per-mL MIC values against MRSA [1].
| Evidence Dimension | N-acyl substituent structure and molecular properties |
|---|---|
| Target Compound Data | Benzofuran-2-carbonyl; MW 295.3; C₁₆H₉NO₃S; fused bicyclic heteroaryl with furan oxygen |
| Comparator Or Baseline | 3-Fluorobenzoyl (877811-80-8): MW 273.3; 2-Bromobenzoyl (877811-85-3): MW 334.2; 3-Methoxybenzoyl (877811-72-8): MW 285.3; 4-Isopropoxybenzoyl: MW 327.4 |
| Quantified Difference | MW differential: +8% to −12%; heteroatom count: 3 (N,O,S) in core + 2 (O) in benzofuran substituent vs. 3+N (F/Br) or 3+O (OCH₃) in comparators |
| Conditions | Structural comparison based on CAS registry data and chemical formula analysis |
Why This Matters
The benzofuran-2-carbonyl group provides a structurally distinct pharmacophore that cannot be replicated by simple substituted benzoyl analogs, making 877811-87-5 a unique chemical tool for probing heteroaryl-specific target interactions in the HITZ binding pocket.
- [1] Pucci MJ et al. Antimicrob Agents Chemother. 2007;51(4):1259-1267. HITZs demonstrated MICs ≤0.016 µg/mL against S. aureus for optimized heteroaryl substituents. View Source
